[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the formula and a CAS number of 1332528-73-0. It is classified as a dihydrochloride salt of a substituted amine, specifically derived from pyrimidine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride is sourced from various chemical suppliers, including VWR and Sigma-Aldrich, which provide it in different quantities for research purposes . The compound falls under the category of heterocyclic amines and is characterized by its pyrimidine ring structure, which contributes to its biological activity.
The synthesis of [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride typically involves several methods, including:
The synthesis process often requires specific conditions such as controlled temperature and pressure, along with the use of solvents like methanol or dichloromethane to optimize yields and purity.
The molecular structure of [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride features:
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride can participate in various chemical reactions such as:
The reactivity profile is influenced by the electronic properties of the pyrimidine ring and the steric hindrance provided by the isopropyl group.
The mechanism of action for [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes relevant to neurotransmission or metabolic pathways. Its structural features suggest potential activity as a modulator or inhibitor in various biochemical processes.
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride has potential applications in:
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride belongs to the structurally distinct class of heterocyclic amines characterized by a pyrimidine ring system functionalized with an aminomethyl group at the 4-position and an isopropyl substituent at the 2-position. The dihydrochloride salt form enhances the compound's aqueous solubility and crystallinity, making it suitable for synthetic applications and biological evaluation. The molecular architecture features three key components: (1) a pyrimidine core serving as a planar, electron-rich aromatic system capable of π-π stacking interactions; (2) an aminomethyl linker providing hydrogen-bonding capabilities and conformational flexibility; and (3) a branched isopropyl group creating steric influence and hydrophobic character [1] .
This structural framework positions the compound within a pharmaceutically significant chemical space, sharing key features with numerous bioactive molecules. The pyrimidine ring acts as a versatile bioisostere for phenyl, pyridine, and other nitrogen-containing heterocycles, enabling targeted interactions with biological macromolecules while modulating electronic properties [4]. The protonatable amine functionality (particularly in its salt form) serves as a critical hydrogen-bond donor/acceptor, often mimicking natural substrates in enzymatic systems. When compared to structurally related heterocyclic amines, several distinguishing features emerge:
Table 1: Structural Comparison of Related Bioactive Heterocyclic Amines
Compound | Core Structure | Key Functional Groups | Biological Relevance |
---|---|---|---|
[(2-Isopropylpyrimidin-4-yl)methyl]amine | Pyrimidine | 4-(aminomethyl), 2-(isopropyl) | Kinase inhibitor intermediate |
5-(2-isopropylpyrimidin-4-yl)-4-methylthiazol-2-amine | Pyrimidine-thiazole | 4-methylthiazole, 2-amine | Kinase-targeting scaffold [8] |
1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine | Thiazole | N-methylaminomethyl | Metabolic intermediate |
2-Isopropyl-4-((N-methylamino)methyl)thiazole | Thiazole | N-methylaminomethyl, 2-isopropyl | Bioactive compound precursor [1] |
The structural versatility of this chemotype enables systematic derivatization at multiple positions: the amine group can be acylated, alkylated, or converted to ureas/amides; the isopropyl group can undergo stereoselective modification; and the pyrimidine ring allows for electrophilic substitution or metal-catalyzed cross-coupling at various positions [4] [6]. This flexibility makes the compound an exceptionally valuable intermediate in rational drug design, particularly for targeting ATP-binding sites in kinases and other nucleotide-recognizing enzymes.
The synthetic development of [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride emerged from early 2000s research into pyrimidine-based kinase inhibitors. The compound is typically synthesized through a multistep sequence beginning with the condensation of ethyl acetoacetate with isobutyramidine to form the 2-isopropylpyrimidin-4-ol core, followed by chlorination at the 4-position using phosphorus oxychloride. The key aminomethyl functionality is introduced through nucleophilic displacement of the 4-chloro group with phthalimide-protected ammonia, followed by deprotection and dihydrochloride salt formation [8].
The purification challenges associated with early synthetic routes significantly impacted its adoption in drug discovery programs. Initial methods produced the free base amine with variable purity due to its hygroscopic nature and susceptibility to oxidation. The development of the crystalline dihydrochloride salt form solved these issues, providing a stable, non-hygroscopic solid with consistent purity (>99% by HPLC) suitable for industrial-scale applications . This technical advancement coincided with the golden era of kinase inhibitor development (2010-2020), during which the compound became recognized as a privileged intermediate for several reasons:
Table 2: Evolution of Pyrimidinylmethylamine Intermediates in Drug Development
Time Period | Synthetic Advancements | Key Applications | Representative Derivatives |
---|---|---|---|
2000-2005 | Unprotected aminomethyl derivatives | Nucleotide mimetics in early kinase inhibitors | 4-(aminomethyl)-2-phenylpyrimidines |
2006-2010 | Phthalimide protection/deprotection routes | BTK and JAK inhibitor scaffolds | Ibrutinib precursor analogs |
2011-2015 | Dihydrochloride salt crystallization | Second-generation kinase inhibitors | Afatinib-related compounds [6] |
2016-Present | Stereoselective isopropyl modifications | Chiral kinase inhibitors [10] | Third-generation EGFR inhibitors |
The compound's structural evolution reflects broader trends in medicinal chemistry: (1) The isopropyl group gained recognition for its optimal steric bulk that fills hydrophobic pockets without excessive lipophilicity; (2) The aminomethyl linker was found to provide ideal spacing for hydrogen bonding with conserved catalytic residues in kinases; and (3) The dihydrochloride form improved solubility in biological assay media, yielding more reliable structure-activity relationship data [6] [8]. Its role expanded beyond kinase inhibitors to include applications in antiviral compounds (targeting HIV reverse transcriptase), antimicrobial agents (DNA gyrase inhibition), and cardiovascular drugs (phosphodiesterase inhibitors).
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride has become a cornerstone in modern rational drug design due to its unique combination of hydrogen-bonding capability, steric properties, and molecular geometry. The primary amino group serves as an exceptional hydrogen-bond donor that mimics the N6-amino group of adenine in ATP-binding enzymes, particularly protein kinases. This molecular mimicry enables high-affinity interactions with the hinge region of kinase catalytic domains, a feature exploited in numerous FDA-approved therapeutics [6]. The 2-isopropyl substituent provides optimal hydrophobic filling of a conserved pocket adjacent to the ATP-binding site, enhancing binding affinity and selectivity profiles [5].
The compound's significance is amplified in the context of computationally driven drug discovery. Its well-defined conformational preferences facilitate accurate molecular docking studies, while the protonatable amine enables precise electrostatic potential calculations in binding site modeling. Key applications include:
The compound's versatility is demonstrated through its incorporation into diverse therapeutic candidates:
Table 3: Targeted Drug Design Applications of Pyrimidinylmethylamine Core
Drug Candidate | Therapeutic Area | Design Approach | Role of Pyrimidinylmethylamine |
---|---|---|---|
Vemurafenib analogs | Oncology (melanoma) | Structure-based optimization [6] | BRAF kinase hinge-binding motif |
EGFR-TK inhibitors | Oncology (lung cancer) | Scaffold morphing | Core replacement for quinazoline systems |
CDK4/6 inhibitors | Breast cancer | Molecular hybridization | Combining with pyrazole/pyridine systems |
BTK degraders | Hematological malignancies | PROTAC design | Warhead for BTK recognition [5] |
JAK2 inhibitors | Myeloproliferative disorders | Free energy perturbation (FEP) guided design | Optimizing binding to JAK2 hinge region |
Recent advances in computational methodologies have further elevated the compound's importance in drug design. Molecular dynamics simulations reveal that the dihydrochloride form maintains superior solvation properties in aqueous binding sites compared to neutral analogs [7]. Quantum mechanical calculations demonstrate that protonation of the amine group enhances charge transfer interactions with key aspartate or glutamate residues in target proteins [2]. These properties make it exceptionally valuable for addressing drug design challenges such as overcoming kinase resistance mutations, enhancing blood-brain barrier penetration in CNS-targeted agents, and improving metabolic stability through strategic steric shielding [5] [9]. The compound continues to serve as a testament to the power of rational molecular design in developing targeted therapeutic agents with optimized pharmacological properties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1